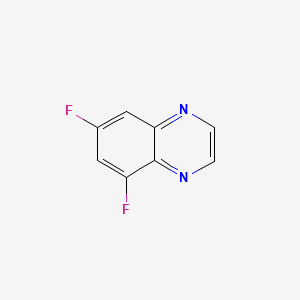

5,7-Difluoroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4F2N2 It is a derivative of quinoxaline, where two fluorine atoms are substituted at the 5th and 7th positions of the quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5,7-Difluoroquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to yield 6,7-difluoroquinoxaline-2-ol. Subsequent triflic acid-assisted regioselective bromination produces 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, which can then be alkylated under Mitsunobu reaction conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the quinoxaline ring can be replaced by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Substitution with Indoles: It reacts with indoles to form indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like dialkylamines, sodium azide, and sodium methoxide are commonly used under appropriate conditions to replace fluorine atoms.

Substitution with Indoles: Reactions with indoles typically require heating in acetic acid (AcOH) to facilitate the substitution process.

Major Products Formed

Nucleophilic Substitution: The major products include various substituted quinoxalines depending on the nucleophile used.

Substitution with Indoles: The major products are indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

Aplicaciones Científicas De Investigación

5,7-Difluoroquinoxaline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5,7-difluoroquinoxaline involves its interaction with various molecular targets and pathways. For instance, in organic solar cells, it contributes to the formation of well-developed, face-on oriented crystallites, allowing efficient charge generation and high power conversion efficiencies . In biological systems, its derivatives may interact with microbial cell components, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with similar chemical properties.

2,3-Difluoroquinoxaline: A compound with fluorine atoms substituted at different positions on the quinoxaline ring.

Uniqueness

Its ability to undergo regioselective reactions and form specific derivatives makes it valuable in various research fields .

Actividad Biológica

5,7-Difluoroquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H4F2N2. The presence of fluorine atoms at the 5 and 7 positions of the quinoxaline ring enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This modification can significantly influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution Reactions : Fluorine atoms can be substituted with various nucleophiles under acidic conditions.

- Cyclization Reactions : These reactions often involve the condensation of suitable precursors to form the quinoxaline core.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that it exhibits both antibacterial and antifungal activities. In one study, derivatives of quinoxalines were tested against various pathogens, demonstrating effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that this compound derivatives exhibit cytotoxic effects on several cancer cell lines. For instance:

- HCT-116 (Colon Cancer) : IC50 values were reported around 2.5 µM.

- MCF-7 (Breast Cancer) : IC50 values were approximately 2.3 µM.

These findings suggest that modifications in the quinoxaline structure can enhance its efficacy against cancer cells compared to traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The dual fluorination increases binding affinity to these targets, thus offering a scaffold for developing new anticancer agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antiviral Activity : A derivative exhibited significant anti-HIV activity with an EC50 value of 0.15 ± 0.1 µg/mL, indicating its potential as an antiviral agent .

- Antifungal Studies : Compounds derived from this compound demonstrated effective fungistatic activity against Candida species with minimal inhibitory concentrations (MIC) comparable to established antifungals .

Comparative Analysis of Related Compounds

The following table summarizes key differences between this compound and other related quinoxaline derivatives:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| Quinoxaline | Lacks fluorine substitutions | Basic structure without enhanced lipophilicity |

| 2-Chloro-6,7-difluoroquinoxaline | Contains a chlorine atom at the 2-position | Increased reactivity due to chlorine substitution |

| 6-Fluoroquinoxaline | Only one fluorine atom at the 6-position | Less lipophilic compared to the difluorinated variant |

Propiedades

IUPAC Name |

5,7-difluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-81-4 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.